molecular formula C14H18N4O2S2 B2601774 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797222-88-8

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2601774
CAS No.: 1797222-88-8
M. Wt: 338.44
InChI Key: BHJOKHSSILBURL-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule designed for life sciences research, featuring a hybrid architecture that combines a pyrimidine core with a thiophene sulfonamide group. This specific structure is of significant interest for investigating new therapeutic strategies against antibiotic-resistant pathogens. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target essential bacterial enzymes, such as dihydrofolate reductase (DHFR) . Furthermore, the incorporation of a pyrrolidine substituent on the pyrimidine ring is a strategy employed to optimize key physicochemical properties, including lipophilicity and cellular permeability, which can influence a compound's overall bioavailability and efficacy . The thiophene sulfonamide moiety is a critical functional group associated with potent antibacterial activity. Research on analogous sulfonamide-containing molecules has demonstrated efficacy against challenging, multi-drug resistant bacteria, such as extended-spectrum β-lactamase (ESBL)-producing E. coli , by potentially inhibiting key bacterial pathways . Beyond antimicrobial applications, the compound's core structure suggests potential as a modulator of kinase activity. Pyridopyrimidine and related heterocyclic systems are well-established in scientific literature as versatile scaffolds for the development of inhibitors targeting a wide range of kinases, which are pivotal enzymes in cellular signaling cascades . This makes this compound a valuable pharmacological tool compound for researchers exploring novel mechanisms in oncology and other disease areas involving dysregulated kinase signaling. Its primary research applications thus include serving as a lead structure in antibacterial discovery programs against drug-resistant Gram-negative and Gram-positive bacteria, and as a chemical probe for interrogating kinase function in cellular and biochemical assays.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-11-9-13(18-6-2-3-7-18)17-12(16-11)10-15-22(19,20)14-5-4-8-21-14/h4-5,8-9,15H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJOKHSSILBURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Target Compound vs. 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
  • Structural Differences : The target compound features a methylene-linked thiophene sulfonamide, whereas 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () contain a thioether bond and acetamide group.
Target Compound vs. N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Substituents : ’s compound has a fluorophenyl and hydroxymethyl group, enhancing polarity, whereas the target’s pyrrolidine and methyl groups increase lipophilicity.
  • Sulfonamide Group : The thiophene ring in the target may enhance π-π stacking in binding interactions compared to the aliphatic methanesulfonamide in .
Target Compound vs. Pyridine Derivatives ()
  • Substituent Patterns : Both classes utilize pyrrolidinyl groups, but pyridine derivatives often incorporate bulkier substituents (e.g., tert-butyldimethylsilyloxy), complicating synthesis .

Physicochemical Properties

Property Target Compound 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides N-[4-(4-Fluorophenyl)-5-hydroxymethyl-...-methanesulfonamide
Molecular Weight ~365 g/mol (estimated) ~280–320 g/mol ~380 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~1.8–2.2 ~1.0 (polar substituents)
Solubility Low in water (lipophilic groups) Moderate (thioether bond) Higher (hydroxymethyl, fluorophenyl)

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5O2SC_{13}H_{17}N_{5}O_{2}S. The compound features a pyrimidine ring substituted with a pyrrolidine group and a thiophene sulfonamide moiety, which contributes to its diverse biological activities.

Biological Activity

1. Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and prostate cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study:
A study demonstrated that this compound exhibited an IC50 value of 0.01 μM against MCF7 cells, indicating potent antiproliferative effects .

2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. It has shown promising results in inhibiting specific kinases, which are crucial for tumor growth and survival.

3. Antimicrobial Activity
this compound also displays antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AnticancerMCF70.01 μMInduction of apoptosis, cell cycle arrest
Enzyme InhibitionVarious kinasesNot specifiedCompetitive inhibition
AntimicrobialStaphylococcus aureus3.125 μg/mLDisruption of cell wall synthesis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: The compound binds to ATP-binding sites on kinases, preventing their activation and subsequent signaling pathways that promote cell proliferation.
  • Apoptosis Induction: By modulating apoptotic pathways, the compound can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms: It may inhibit key metabolic enzymes in bacteria, leading to reduced growth rates and eventual cell death.

Q & A

Q. What are the optimal synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions:

Pyrimidine core formation : Condensation of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde with a thiophene sulfonamide derivative.

Sulfonamide coupling : Use of coupling agents like EDC/HOBt or Mitsunobu conditions for linking the thiophene sulfonamide group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Key factors: Temperature control (50–80°C), anhydrous solvents (THF, DMF), and catalytic tetrabutylammonium hydroxide enhance yields .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for pyrrolidine protons (δ 1.8–2.5 ppm), pyrimidine carbons (δ 150–160 ppm), and sulfonamide NH (δ 10–12 ppm) .
    • HRMS : Molecular ion peak matching C₁₅H₁₈N₄O₂S₂ (exact mass calculated: 374.08 g/mol).
  • X-ray crystallography : Resolve bond angles and spatial arrangement of the pyrimidine-thiophene hybrid structure .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro screening :
    • Enzyme inhibition (e.g., kinases, carbonic anhydrases) using fluorescence-based assays .
    • Cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR, COX-2). Focus on the sulfonamide group’s hydrogen bonding with catalytic residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
    Validation: Compare results with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the pyrrolidine ring (e.g., replace with piperidine) or thiophene substituents (e.g., halogenation) to isolate pharmacophores .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
    Case example: Conflicting cytotoxicity data may arise from off-target effects; use siRNA knockdown to validate primary targets .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Stability studies :
    • pH dependence : Monitor degradation via HPLC at pH 2–10 (phosphate buffers). Sulfonamide hydrolysis dominates in acidic conditions .
    • Thermal stability : TGA/DSC analysis shows decomposition above 200°C; store at –20°C in desiccated form .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detect sulfonic acid byproducts (retention time: 3.5–4.0 min) using a C18 column (acetonitrile/0.1% formic acid gradient) .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd < 10 ppm) .

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